N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclohexanamine;hydrochloride
Overview
Description
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclohexanamine;hydrochloride: is an organic compound with a molecular formula of C15H23Cl2NO2. This compound is characterized by the presence of a cyclohexanamine group attached to a benzyl ring substituted with chlorine and methoxy groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclohexanamine;hydrochloride typically involves the reaction of 3-chloro-4,5-dimethoxybenzyl chloride with cyclohexanamine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclohexanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the benzyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclohexanamine;hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of substituted benzylamines on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs targeting specific receptors or enzymes. It is also investigated for its potential therapeutic effects in various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclohexanamine;hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- N-(3-chloro-4,5-dimethoxybenzyl)-1-hexanamine hydrochloride
- 3-chloro-4,5-dimethoxybenzonitrile
Comparison: N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclohexanamine;hydrochloride is unique due to its specific substitution pattern on the benzyl ring and the presence of a cyclohexanamine group. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the cyclohexanamine group may enhance the compound’s binding affinity to certain receptors, making it more effective in specific applications.
Properties
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclohexanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.ClH/c1-18-14-9-11(8-13(16)15(14)19-2)10-17-12-6-4-3-5-7-12;/h8-9,12,17H,3-7,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKOZNUPYWDUIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCC2)Cl)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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